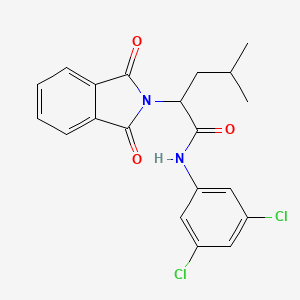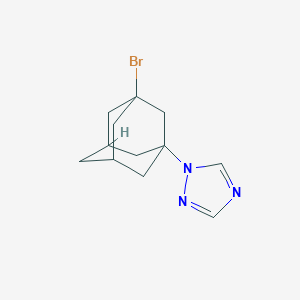![molecular formula C17H18F3N3O2 B5222667 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5222667.png)
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide, also known as TFB-TDP, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
作用机制
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide works by inhibiting the activity of certain enzymes, such as HSP90 and AKT, that are involved in cell growth and survival. By inhibiting these enzymes, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of certain enzymes, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has been found to reduce inflammation and oxidative stress in cells.
实验室实验的优点和局限性
One advantage of using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide in lab experiments is that it is a highly specific inhibitor of certain enzymes, which can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide. One direction is to further investigate its potential use as an anti-cancer agent and to determine its efficacy in combination with other cancer treatments. Additionally, further research is needed to determine the potential use of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide in the treatment of neurodegenerative diseases and other inflammatory conditions. Finally, more research is needed to determine the optimal concentrations and conditions for using 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide in lab experiments.
合成方法
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide can be synthesized by reacting 2-amino-4,6-dimethyl-2-oxo-1(2H)-pyrimidine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then reacted with 4-bromobutanoyl chloride to obtain 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide.
科学研究应用
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has been found to inhibit the growth of cancer cells. Additionally, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-4-14(23-11(3)9-10(2)21-16(23)25)15(24)22-13-8-6-5-7-12(13)17(18,19)20/h5-9,14H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESVXRWLNDONDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5222593.png)
![8-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5222605.png)

![5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222624.png)

![9-[4-(2-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5222633.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5222647.png)
![1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5222654.png)
![2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5222655.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5222656.png)
![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B5222661.png)
![6-methyl-5-[5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5222676.png)
